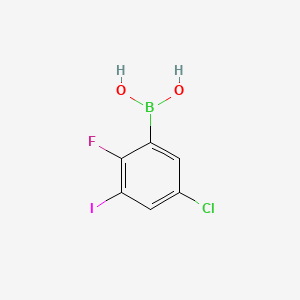
(5-Chloro-2-fluoro-3-iodophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-fluoro-3-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-fluoro-3-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method includes the iodination of 5-chloro-2-fluorophenylboronic acid using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: (5-Chloro-2-fluoro-3-iodophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The halogen substituents can be selectively reduced to yield different products.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, often in combination with bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Phenols: From oxidation reactions.
Dehalogenated Products: From reduction reactions.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
(5-Chloro-2-fluoro-3-iodophenyl)boronic acid is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism by which (5-Chloro-2-fluoro-3-iodophenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is highly efficient and allows for the selective formation of biaryl compounds.
Molecular Targets and Pathways:
Palladium Catalysts: The primary molecular target in cross-coupling reactions.
Aryl Halides: React with the boronic acid group to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
- 5-Chloro-2-fluorophenylboronic acid
- 3-Iodophenylboronic acid
- 5-Chloro-2-fluoropyridine-3-boronic acid
Uniqueness: (5-Chloro-2-fluoro-3-iodophenyl)boronic acid is unique due to the presence of three different halogen substituents on the phenyl ring. This unique combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C6H4BClFIO2 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
(5-chloro-2-fluoro-3-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BClFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,11-12H |
Clave InChI |
NJEWCQCFLJLASY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1F)I)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)

![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)
![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)
![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)

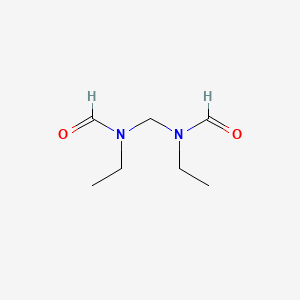
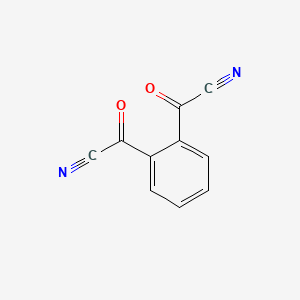
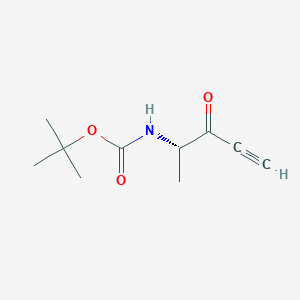
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)

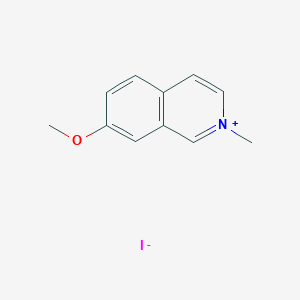
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)
